9-Fluorenyl methacrylate

概要

説明

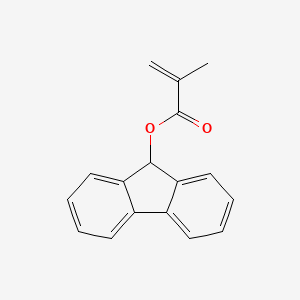

9-Fluorenyl methacrylate is an organic compound with the molecular formula C17H14O2. It is a derivative of methacrylic acid and fluorene, characterized by the presence of a methacrylate group attached to the 9-position of the fluorene ring. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers.

作用機序

Target of Action

9-Fluorenyl methacrylate (9-FMA) is primarily used in the field of polymerization .

Mode of Action

The mode of action of 9-FMA is through its interaction with initiators in the polymerization process. It is involved in the formation of polymers through a process known as anionic polymerization . This process involves the use of an anionic initiator, such as t-BuLi or t-BuMgBr, which reacts with the 9-FMA to form a polymer .

Biochemical Pathways

The primary biochemical pathway affected by 9-FMA is the polymerization process. The exact mechanism of this process can vary depending on the specific conditions, such as the solvent used and the temperature . The polymerization of 9-FMA can result in the formation of different types of polymers, including syndiotactic polymers .

Pharmacokinetics

It’s important to note that the properties of the resulting polymers can be influenced by the conditions under which the polymerization occurs .

Result of Action

The primary result of the action of 9-FMA is the formation of polymers. These polymers can have a variety of properties depending on the specific conditions of the polymerization process . For example, the use of different solvents or temperatures can result in the formation of polymers with different microtacticities .

Action Environment

The action of 9-FMA is highly dependent on the environment in which it is used. Factors such as the solvent used, the temperature, and the specific initiator can all influence the polymerization process and the properties of the resulting polymers . Additionally, safety data sheets indicate that 9-FMA is classified as an environmentally hazardous substance , suggesting that its use and disposal must be carefully managed to minimize environmental impact.

生化学分析

Biochemical Properties

It is known that the compound plays a role in the polymerization process

Cellular Effects

It is known that the compound can influence cell function through its role in the polymerization process

Molecular Mechanism

The molecular mechanism of 9-Fluorenyl Methacrylate involves its role in the polymerization process It is believed to exert its effects at the molecular level through binding interactions with biomolecules involved in this process

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluorenyl methacrylate typically involves the esterification of 9-fluorenemethanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality this compound.

化学反応の分析

Types of Reactions: 9-Fluorenyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound) or copolymerize with other monomers to create copolymers.

Substitution Reactions: The methacrylate group can participate in nucleophilic substitution reactions.

Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various reagents.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, anionic, or cationic initiators under controlled temperature conditions.

Substitution: Typically involves nucleophiles such as amines or thiols under mild conditions.

Addition: Reagents like hydrogen bromide or hydrogen chloride can add across the double bond under ambient conditions.

Major Products:

Polymerization: Produces poly(this compound) with varying molecular weights.

Substitution: Yields substituted fluorenyl methacrylate derivatives.

Addition: Forms halogenated fluorenyl methacrylate compounds.

科学的研究の応用

9-Fluorenyl methacrylate has diverse applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique optical and electronic properties.

Material Science: Incorporated into materials for advanced applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biomedical Research: Explored for use in drug delivery systems and as a component in biocompatible materials.

Industrial Applications: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

類似化合物との比較

- 2-Fluorenyl methacrylate

- 9-Anthracenylmethyl methacrylate

- 9-Vinylcarbazole

Comparison:

- 2-Fluorenyl methacrylate: Similar in structure but differs in the position of the methacrylate group, leading to variations in polymer properties.

- 9-Anthracenylmethyl methacrylate: Contains an anthracene moiety instead of fluorene, resulting in different optical and electronic properties.

- 9-Vinylcarbazole: Features a carbazole group, which influences the polymer’s electronic characteristics and makes it suitable for different applications compared to 9-Fluorenyl methacrylate.

This compound stands out due to its unique combination of the methacrylate group and fluorene moiety, offering a balance of polymerizability and stability that is advantageous for various advanced applications.

生物活性

9-Fluorenyl methacrylate (9-FMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of polymer chemistry and medicinal applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and its role in polymerization processes.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenyl group attached to a methacrylate moiety. Its chemical formula is , and it is known for its ability to undergo polymerization, making it useful in various applications including drug delivery systems and biomaterials.

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of 9-fluorenone, which shares structural similarities with 9-FMA, have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The introduction of different substituents on the fluorenyl moiety can modulate this activity. The electron-withdrawing effects of certain groups enhance antimicrobial efficacy, particularly against biofilm-forming bacteria .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | E. coli | 100 μg/mL |

| Tilorone | Staphylococcus aureus | Not specified |

| 9-Fluorenon-4-carboxamides | Bacillus anthracis | Low MIC reported |

The studies indicate that structural modifications can lead to enhanced bioactivity, making these derivatives promising candidates for developing new antimicrobial agents.

2. Cytotoxicity and Antiproliferative Effects

Research has also explored the cytotoxic effects of this compound derivatives on cancer cell lines. For example, certain fluorenone derivatives have been shown to act as type I topoisomerase inhibitors, which are crucial in cancer treatment due to their ability to interfere with DNA replication . The introduction of linear alkyl groups has been correlated with increased antiproliferative activity.

3. Polymerization Mechanism

The polymerization behavior of this compound has been studied extensively. It acts as a functional monomer in radical polymerization processes, where it can form copolymers with various other methacrylates. The polymerization mechanism involves the generation of fluorenyl radicals which facilitate the formation of complex polymer structures .

Table 2: Polymerization Characteristics of this compound

| Parameter | Value |

|---|---|

| Initiator | 9-Fluorenyllithium |

| Solvent Mixture | Toluene-THF |

| Polymerization Temperature | Varies (typically around 120°C) |

| Microtacticity | Dependent on solvent composition |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study synthesized various O-aryl-carbamoyl-oxymino-fluorene derivatives and tested their antimicrobial effects against bacterial strains. The results indicated that compounds with specific substituents exhibited enhanced activity against both planktonic and biofilm states of bacteria .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of fluorenone derivatives on human cancer cell lines. The study revealed that some derivatives significantly inhibited cell proliferation at low concentrations, suggesting their potential as anticancer agents .

特性

IUPAC Name |

9H-fluoren-9-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11(2)17(18)19-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAFXDPXPSZLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623655 | |

| Record name | 9H-Fluoren-9-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46969-53-3 | |

| Record name | 9H-Fluoren-9-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-FLUORENYL METHACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical polymerization methods used for 9-Fluorenyl Methacrylate (this compound) and how do they influence the properties of the resulting polymers?

A1: this compound can be polymerized using various methods, including free radical polymerization with initiators like α,α′-azobisisobutyronitrile (AIBN) and anionic polymerization using initiators like n-butyllithium (n-BuLi) or n-BuLi-(-)-sparteine (Sp) complex. [, ] The choice of polymerization method and initiator significantly impacts the tacticity (arrangement of repeating units) of the resulting poly(this compound). For instance, using t-BuLi in tetrahydrofuran or radical polymerization generally yields syndiotactic polymers, while Li and Mg initiators in toluene or CH2Cl2 tend to produce isotactic polymers. [] These differences in tacticity further influence the polymer's thermal properties, with syndiotactic poly(this compound) generally exhibiting higher glass transition and decomposition temperatures compared to its isotactic counterpart. []

Q2: How does the tacticity of poly(this compound) affect its interactions with other molecules?

A2: Research indicates that the tacticity of poly(this compound) can influence its interactions with other molecules. For example, in a solution of CH2Cl2, isotactic poly(this compound) exhibits stronger interactions with 2,4,7-trinitro-9-fluorenylidenemalononitrile (an electron-acceptor molecule) compared to syndiotactic poly(this compound). [] This suggests that controlling the polymer's tacticity can be a strategy for tuning its interaction strength with specific target molecules.

Q3: What are the potential applications of incorporating this compound derivatives into surface modification strategies?

A3: Derivatives of this compound, like 2,7-dibromo-9-fluorenyl methacrylate (DBFM), have shown promise in surface modification applications. [] For instance, DBFM can be incorporated into crosslinked photopolymer films and subsequently grafted with poly(9,9'-n-dihexyl fluorene) (PDHF) using a Yamamoto-type Ni(0)-mediated coupling reaction. [] This method allows for controlled grafting of PDHF, resulting in fluorescent surfaces with tunable thickness and emission properties. [] Furthermore, incorporating microwave irradiation during this process significantly accelerates the grafting reaction, enabling rapid fabrication of PDHF-functionalized surfaces. [] This approach holds potential for various applications, including the development of advanced optical materials and biosensors.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C17H14O2, and its molecular weight is 250.28 g/mol. You can find more details about the synthesis and characterization of this compound and its derivatives in the referenced research papers. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。